An In-depth Technical Guide to Geranyl Tiglate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Geranyl Tiglate: Chemical Properties, Structure, and Applications
Introduction
Geranyl tiglate, a naturally occurring monoterpene ester, is a molecule of significant interest across various scientific disciplines, including organic chemistry, phytochemistry, and pharmacology. It is a prominent constituent of several essential oils, most notably geranium oil (Pelargonium graveolens), contributing to its characteristic sweet, fruity, and herbaceous aroma.[1][2] Beyond its olfactory properties, geranyl tiglate is explored for its potential therapeutic benefits, including anti-inflammatory and antioxidant effects.[3] This guide provides a comprehensive technical overview of geranyl tiglate, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, structural elucidation through spectroscopic methods, natural biosynthesis, chemical synthesis, and established protocols for its extraction and analysis.
Chemical Identity and Physicochemical Properties
Geranyl tiglate is the ester formed from the condensation of geraniol, an acyclic monoterpene alcohol, and tiglic acid, an unsaturated carboxylic acid.[4] Its chemical identity and key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | [5] |
| Synonyms | Geranyl (E)-2-methyl-2-butenoate, Tiglic acid geranyl ester | [3] |
| CAS Number | 7785-33-3 | [5] |
| Molecular Formula | C₁₅H₂₄O₂ | [5] |
| Molecular Weight | 236.35 g/mol | [5] |
| Appearance | Colorless to pale yellow oily liquid | [3] |
| Odor | Sweet, herbaceous, geranium-like, fruity | [6] |
| Boiling Point | 149-151 °C at 7 mmHg | [3] |
| Density | Approximately 0.923 g/mL at 25 °C | |
| Refractive Index | Approximately 1.480-1.484 at 20 °C | |
| Solubility | Soluble in alcohol and other organic solvents; insoluble in water. | |
| logP (o/w) | 5.73 (estimated) |
Chemical Structure and Spectroscopic Analysis
The structure of geranyl tiglate features a C10 geranyl group attached to a C5 tiglate moiety through an ester linkage. The molecule possesses two double bonds in the geranyl portion and one in the tiglate portion, all with E-configuration in the most common isomer.
Caption: Chemical structure of geranyl tiglate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned and published high-resolution spectrum with coupling constants can be elusive in open literature, typical chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of geranyl tiglate in CDCl₃ can be predicted and have been reported in spectral databases.[5]
¹H NMR: Key expected signals include those for the vinyl protons on the tiglate and geranyl moieties, the methylene protons adjacent to the ester oxygen, and the various methyl groups.
¹³C NMR: The spectrum would be characterized by signals for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the geranyl chain and methyl groups.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of geranyl tiglate results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z 236 may be observed, though it can be of low abundance.[7] Common fragmentation pathways involve the cleavage of the ester bond and rearrangements within the geranyl chain. Key fragment ions often observed include those corresponding to the loss of the tiglate group or parts of the geranyl chain.
Natural Occurrence and Biosynthesis
Geranyl tiglate is found in a variety of plants, with notable concentrations in the essential oil of Pelargonium graveolens (rose-scented geranium).[1][8]
Biosynthesis Pathway
The biosynthesis of geranyl tiglate originates from fundamental metabolic pathways. The geraniol precursor is synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for monoterpene biosynthesis in plants. Tiglic acid is derived from the amino acid isoleucine. The final step in the biosynthesis is the esterification of geraniol with tigloyl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). While the specific AAT responsible for geranyl tiglate formation in Pelargonium has not been definitively characterized, this class of enzymes is known to be responsible for the formation of volatile esters in many plant species.
Caption: Simplified biosynthetic pathway of geranyl tiglate.
Chemical Synthesis
The most common laboratory synthesis of geranyl tiglate is through the Fischer-Speier esterification of geraniol with tiglic acid, typically using a strong acid catalyst such as sulfuric acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Geraniol (1 equivalent)
-
Tiglic acid (1.5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)
-
Toluene (as solvent, to facilitate azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add geraniol, tiglic acid, and toluene.
-
Slowly add the concentrated sulfuric acid with stirring.
-
Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude geranyl tiglate by vacuum distillation or column chromatography on silica gel.
Caption: Fischer-Speier esterification for the synthesis of geranyl tiglate.
Extraction and Isolation from Natural Sources
Geranyl tiglate is typically extracted as a component of essential oils, with subsequent purification to isolate the compound.
Experimental Protocol: Steam Distillation and Fractional Distillation
Part A: Steam Distillation of Pelargonium graveolens
-
Fresh or partially dried aerial parts of Pelargonium graveolens are packed into a still.
-
Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor is passed through a condenser.
-
The condensed liquid (hydrosol and essential oil) is collected in a separator.
-
The essential oil, being less dense than water, forms a layer on top and is separated.
Part B: Fractional Vacuum Distillation of Geranium Oil
-
The obtained geranium essential oil is subjected to fractional distillation under reduced pressure to prevent thermal degradation of the components.
-
The distillation is carried out using a fractionating column to separate compounds based on their boiling points.
-
Fractions are collected at different temperature ranges.
-
The fractions are analyzed by GC-MS to identify those rich in geranyl tiglate.
-
Fractions containing a high concentration of geranyl tiglate can be combined for further purification if necessary.
Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of geranyl tiglate in complex mixtures like essential oils.
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
If quantitative analysis is required, add an internal standard.
GC-MS Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a high split ratio.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 60°C, holding for 2 minutes, then ramping up to 240°C at a rate of 3°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-400.
Data Analysis:
-
Identification is achieved by comparing the mass spectrum and retention index of the peak with those of a reference standard and/or a spectral library (e.g., NIST, Wiley).
-
Quantification is performed by comparing the peak area with that of a calibration curve or an internal standard.
Biological Activities and Potential Applications
Geranyl tiglate is being investigated for its potential pharmacological properties, largely stemming from the known activities of its parent compound, geraniol.
-
Anti-inflammatory and Antioxidant Properties: Geraniol has demonstrated anti-inflammatory and antioxidant effects, and it is plausible that geranyl tiglate shares these activities.[9] Further research is needed to specifically evaluate the efficacy of geranyl tiglate in these areas.
-
Anticancer Potential: While direct studies on geranyl tiglate are limited, related compounds have shown cytotoxic effects against cancer cell lines.[10] For instance, geraniol and geranyl acetate have been shown to induce apoptosis in colon cancer cells.[10] The structurally related diterpene ester, tigilanol tiglate, is under investigation as an oncolytic agent.[11][12] These findings suggest that geranyl tiglate could be a candidate for further investigation in cancer research.
-
Fragrance and Flavor Industry: Due to its pleasant aroma, geranyl tiglate is widely used in the formulation of perfumes, cosmetics, and as a flavoring agent in food and beverages.[3][6]
Safety and Toxicology
Geranyl tiglate is generally considered to have low toxicity. The acute oral LD50 in rats and the acute dermal LD50 in rabbits are both reported to be greater than 5000 mg/kg.[6] It may cause mild skin irritation in some individuals.[5] Standard safety precautions, such as wearing gloves and eye protection, should be followed when handling the pure compound.
Conclusion
Geranyl tiglate is a multifaceted molecule with established applications in the fragrance and flavor industries and emerging potential in the pharmaceutical sector. This guide has provided a detailed technical overview of its chemical properties, structure, synthesis, and analysis. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this intriguing natural product. Further investigation into its specific biological activities is warranted to fully elucidate its potential for drug development and other therapeutic applications.
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